N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,6-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H26N6O3S
- Molecular Weight : 490.58 g/mol
- CAS Number : 692737-11-4
The structure includes a 1,2,4-triazine core which is known for various biological activities such as antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. In a study comparing various derivatives, compounds with similar structural features to this compound demonstrated broad-spectrum antibacterial activity. For instance:
Compound | MIC against E. coli (μg/mL) | Activity Type |
---|---|---|
Compound A | 0.91 | Antibacterial |
Compound B | 50 | Antitubercular |
The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity significantly .
Antitubercular Activity
The compound's structural analogs have shown promising results against Mycobacterium smegmatis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests potential for further development as an antitubercular agent .
Anticonvulsant Activity
In investigations into anticonvulsant properties, related compounds were tested in maximal electroshock tests and demonstrated varying levels of efficacy. Some derivatives increased GABA levels significantly and inhibited GABA transaminase activity, suggesting a mechanism that could be relevant for treating seizure disorders .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial and mammalian systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It might modulate neurotransmitter systems by affecting GABAergic pathways.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of triazine derivatives in various biological assays:
- Antibacterial Studies : A series of compounds were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and E. coli. The most potent compounds exhibited MIC values significantly lower than standard antibiotics like Ciprofloxacin .
- Antitubercular Evaluation : In vitro studies showed that certain derivatives inhibited the growth of Mycobacterium tuberculosis at concentrations comparable to established treatments like Rifampicin .
- Anticonvulsant Testing : Compounds related to the target structure were tested in animal models for their anticonvulsant effects, showing promise for further development into therapeutic agents .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)11-17-20(27)23-21(25-24-17)28-12-18(26)22-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDFDHGKUJQQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.